

# Application Notes and Protocols for (2-Chlorophenyl)diphenylmethanol

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## Compound of Interest

Compound Name: (2-Chlorophenyl)diphenylmethanol

Cat. No.: B1676089

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## Introduction

**(2-Chlorophenyl)diphenylmethanol** is a triarylmethane compound with diverse biological activities. It is recognized as a degradation product of the widely used antifungal agent, clotrimazole, and is also known to possess intrinsic antifungal, weak calcium channel blocking, and antiproliferative properties.<sup>[1]</sup> These characteristics make it a compound of interest in drug development, stability studies, and pharmacological research.

This document provides detailed protocols and application notes for the safe handling, storage, and utilization of **(2-Chlorophenyl)diphenylmethanol** in a laboratory setting.

## Chemical and Physical Properties

Proper understanding of the physicochemical properties of **(2-Chlorophenyl)diphenylmethanol** is essential for its appropriate handling and use in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>15</sub> ClO	[2]
Molecular Weight	294.77 g/mol	[3]
CAS Number	66774-02-5	[2]
Appearance	Solid	[4]
Melting Point	91-92 °C	
Boiling Point	447.6 °C at 760 mmHg	
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol.	[5]
Storage Temperature	2°C - 8°C	[3]

## Safety, Handling, and Storage

**(2-Chlorophenyl)diphenylmethanol** requires careful handling due to its potential hazards. Adherence to safety guidelines is paramount.

## Hazard Identification and Precautionary Statements

The compound is classified with the following hazards:

- H302: Harmful if swallowed.[4][6]
- H315: Causes skin irritation.[4][6]
- H318: Causes serious eye damage.[4][6]
- H335: May cause respiratory irritation.[4][6]
- H413: May cause long lasting harmful effects to aquatic life.[4][6]

Signal Word: Danger[4]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
- P273: Avoid release to the environment.[6]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
- P310: Immediately call a POISON CENTER or doctor/physician.
- P403+P233: Store in a well-ventilated place. Keep container tightly closed.[7]
- P405: Store locked up.[7]

## Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is crucial when handling this compound.

PPE	Specification
Eye/Face Protection	Chemical safety goggles or a face shield.
Skin Protection	Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection	Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

## Storage and Stability

For optimal stability, **(2-Chlorophenyl)diphenylmethanol** should be stored under the following conditions:

- Temperature: 2°C to 8°C.[3]
- Container: A tightly sealed, light-resistant container.

- Environment: A dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[8]

## First Aid Measures

- If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
- In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
- In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[6]

## Experimental Protocols

The following protocols provide a framework for utilizing **(2-Chlorophenyl)diphenylmethanol** in various experimental contexts.

## Synthesis of (2-Chlorophenyl)diphenylmethanol

This protocol describes a general method for the synthesis of **(2-Chlorophenyl)diphenylmethanol**.

Materials:

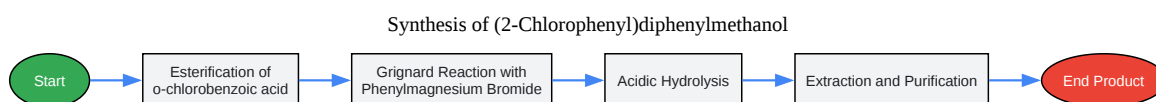
- o-chlorobenzoic acid
- Ethanol
- Sulfuric acid or p-toluenesulfonic acid
- Phenylmagnesium bromide (Grignard reagent)
- Anhydrous ether or THF

- Hydrochloric acid (for workup)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate)

#### Procedure:

- Esterification: React o-chlorobenzoic acid with ethanol in the presence of a catalytic amount of sulfuric acid or p-toluenesulfonic acid to form ethyl o-chlorobenzoate.
- Grignard Reaction: Prepare a solution of ethyl o-chlorobenzoate in an anhydrous solvent like diethyl ether or THF. Slowly add this solution to a stirred solution of phenylmagnesium bromide (Grignard reagent) at a controlled temperature (typically 0°C).
- Hydrolysis: After the reaction is complete, hydrolyze the resulting magnesium salt by carefully adding a dilute acid, such as hydrochloric acid.
- Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

#### Logical Workflow for Synthesis:



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Caption: Synthesis workflow for **(2-Chlorophenyl)diphenylmethanol**.

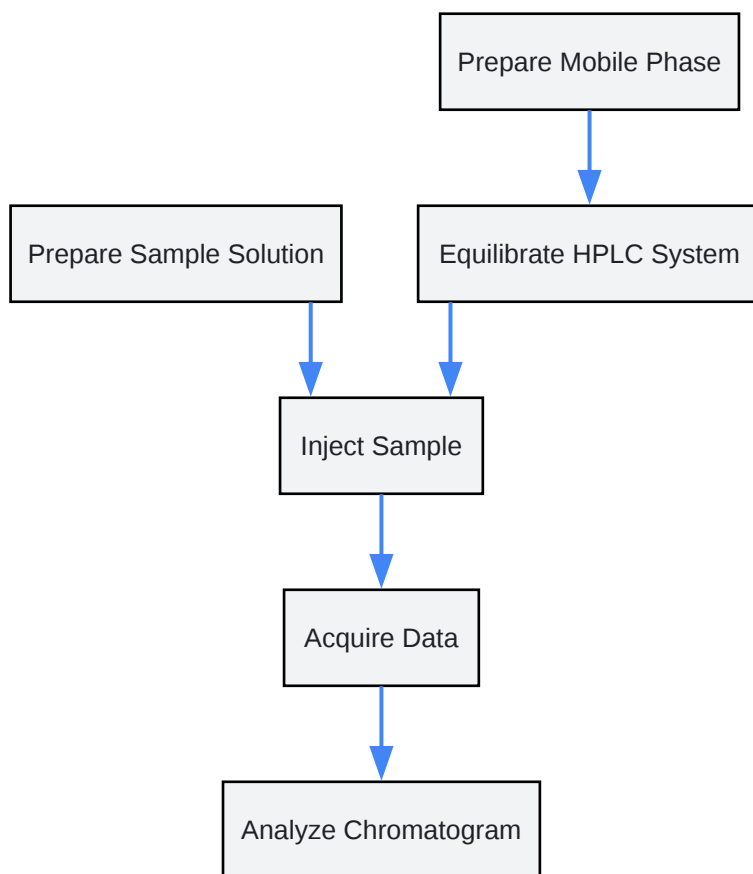
## Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is for the determination of **(2-Chlorophenyl)diphenylmethanol**, particularly as a degradation product of clotrimazole.

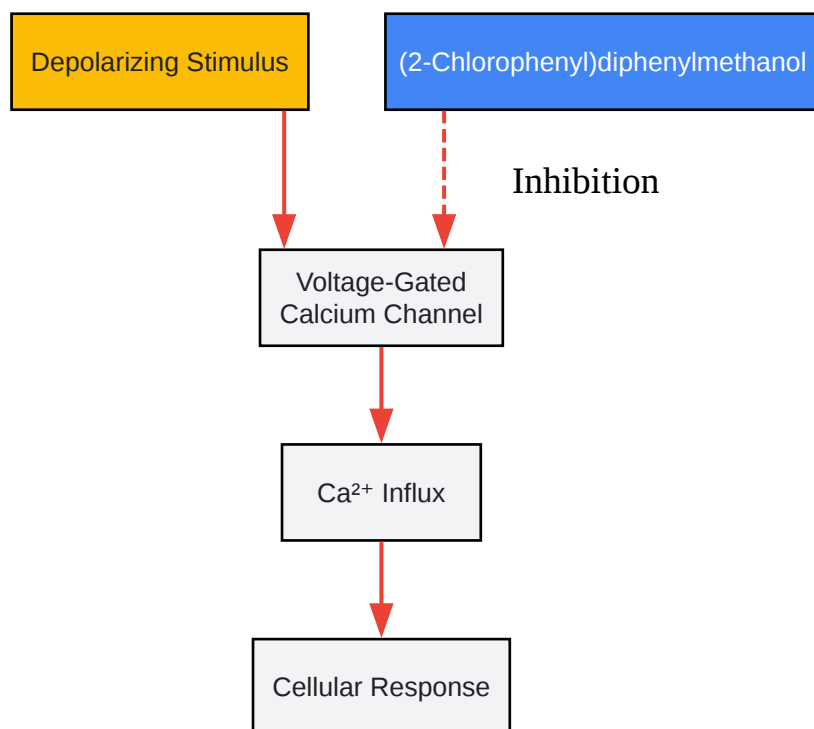
Parameter	Condition
Mobile Phase	Acetonitrile:Water (95:5 v/v)
Column	Zorbax C18 (100 x 4.6 mm, 3.5 µm)
Flow Rate	1.0 mL/min
Detection	UV at 225 nm
Retention Time	Approximately 2.14 min

Experimental Workflow for HPLC Analysis:

### HPLC Analysis Workflow



## Calcium Channel Modulation



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